molecular formula C22H29N3O B11562005 2-[(3-Methylphenyl)amino]-N'-[(1E)-1-phenylheptylidene]acetohydrazide

2-[(3-Methylphenyl)amino]-N'-[(1E)-1-phenylheptylidene]acetohydrazide

Cat. No.: B11562005
M. Wt: 351.5 g/mol
InChI Key: JIFFZVITPLIOTF-DARPEHSRSA-N
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Description

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide is an organic compound with the molecular formula C17H19N3O It is a derivative of acetohydrazide, featuring a phenylheptylidene group and a methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide typically involves the reaction of 3-methylphenylamine with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide include:

  • 2-[(3-Chloro-2-methylphenyl)amino]acetohydrazide
  • 2-[(3-Methylphenyl)amino]-N’-[(E)-(4-methylphenyl)methylene]acetohydrazide

Uniqueness

What sets 2-[(3-Methylphenyl)amino]-N’-[(1E)-1-phenylheptylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-1-phenylheptylideneamino]acetamide

InChI

InChI=1S/C22H29N3O/c1-3-4-5-9-15-21(19-12-7-6-8-13-19)24-25-22(26)17-23-20-14-10-11-18(2)16-20/h6-8,10-14,16,23H,3-5,9,15,17H2,1-2H3,(H,25,26)/b24-21+

InChI Key

JIFFZVITPLIOTF-DARPEHSRSA-N

Isomeric SMILES

CCCCCC/C(=N\NC(=O)CNC1=CC=CC(=C1)C)/C2=CC=CC=C2

Canonical SMILES

CCCCCCC(=NNC(=O)CNC1=CC=CC(=C1)C)C2=CC=CC=C2

Origin of Product

United States

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